molecular formula C2H8N2O B031387 2-Hydrazinoethanol CAS No. 109-84-2

2-Hydrazinoethanol

Cat. No. B031387
CAS RN: 109-84-2
M. Wt: 76.1 g/mol
InChI Key: GBHCABUWWQUMAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydrazinoethanol and its derivatives involves reactions with aldehydes and glutaraldehyde in aqueous solutions. Okawara et al. (1996) detailed the preparation and stereochemistry of dioxatetraazaperhydroanthracenes and -perylenes from the reaction of 2-Hydrazinoethanols with aldehydes and glutaraldehyde, yielding compounds with C(2) symmetry axes and confirming structures through X-ray crystallography and (13)C-NMR spectra (Okawara et al., 1996).

Molecular Structure Analysis

The molecular structure of 2-Hydrazinoethanol derivatives has been elucidated through various studies. For instance, Jaeger et al. (1997) investigated the solid-state structure of 2-hydrazino-N-dodecyl(tetradecyl)-N,N-dimethyl-2-oxoethanaminium bromide, revealing an interdigitated bilayer structure with specific packing modes and interactions within the crystal (Jaeger et al., 1997).

Chemical Reactions and Properties

The reactivity of 2-Hydrazinoethanol has been explored in various contexts. Gao et al. (2011) reported on the synthesis, characterization, and thermolysis of 1-amino-1-hydrazino-2,2-dinitroethene and its salts, providing insights into their decomposition temperatures and potential as energetic materials (Gao et al., 2011).

Physical Properties Analysis

The study of physical properties, including hydration dynamics and structural characteristics in different environments, provides a deeper understanding of 2-Hydrazinoethanol. Benjamin (2008) explored the structure and dynamics of hydrated ions in an organic solvent, shedding light on the hydration number and mobility of ions, which can be relevant for understanding the physical behavior of 2-Hydrazinoethanol derivatives in various solvents (Benjamin, 2008).

Chemical Properties Analysis

The chemical properties of 2-Hydrazinoethanol and its derivatives, including reactivity patterns and interaction mechanisms, have been studied. Singh et al. (2013) conducted a combined experimental and theoretical analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing details about its molecular structure, spectroscopic properties, and interaction analysis, which contribute to understanding the chemical behavior of 2-Hydrazinoethanol-based compounds (Singh et al., 2013).

Scientific Research Applications

  • Chemical Synthesis

    • 2-Hydrazinoethanol is used as a versatile intermediate in organic synthesis . It has active applications in the synthesis of agrochemicals, pharmaceuticals, photographic materials, heat stabilizers, polymerization catalysts, flame-retardants, blowing agents for plastics, explosives, and dyes .
  • Pharmaceuticals

    • The pharmaceutical industry is one of the largest consumers of 2-Hydrazinoethanol . It is a vital intermediate in the synthesis of several drugs, including hydralazine, which is used to treat hypertension, and isoniazid, which is used to treat tuberculosis . It is also used as a reducing agent in the production of pharmaceuticals, where it is used to reduce nitro groups to amino groups .
  • Agrochemicals

    • While specific applications of 2-Hydrazinoethanol in agrochemicals are not readily available, it’s worth noting that nanotechnology and nanomaterials have been successfully integrated into agrochemicals to mitigate the drawbacks associated with traditional agrochemicals .
  • Dyes

    • Although specific applications of 2-Hydrazinoethanol in dyes are not readily available, dyes are colored substances which are soluble or go into solution during the application process and impart color by selective absorption of light .
  • Polymer Science

    • While specific applications of 2-Hydrazinoethanol in polymer science are not readily available, fluorescence spectroscopy can be used to investigate structure and dynamics in polymers .
  • Analytical Chemistry

    • Although specific applications of 2-Hydrazinoethanol in analytical chemistry are not readily available, analytical chemistry is an approach to solving chemical problems .

Safety And Hazards

2-Hydrazinoethanol is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Relevant Papers The search results included a paper on the syntheses of new Schiff bases derived from 2-hydrazinoethanol and another paper discussing an unexpected product in the reaction of 2-hydrazinoethanol with acetylene . These papers provide valuable insights into the chemical behavior and potential applications of 2-Hydrazinoethanol.

properties

IUPAC Name

2-hydrazinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCABUWWQUMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020728
Record name 2-Hydroxyethylhydrazine
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Molecular Weight

76.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydrazinoethanol

CAS RN

109-84-2
Record name Hydroxyethylhydrazine
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Record name 2-Hydrazinoethanol
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Record name 2-Hydrazinoethanol
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Record name Ethanol, 2-hydrazinyl-
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Record name 2-Hydroxyethylhydrazine
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Record name 2-hydrazinoethanol
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Record name 2-HYDRAZINOETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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